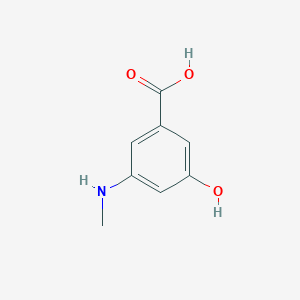
3-Hydroxy-5-(methylamino)benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-5-(methylamino)benzoic acid is an aromatic carboxylic acid with a hydroxyl group and a methylamino group attached to the benzene ring. This compound is part of the hydroxybenzoic acids family, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-(methylamino)benzoic acid typically involves the nitration of methyl benzoate followed by reduction and subsequent hydrolysis. The nitration step introduces a nitro group, which is then reduced to an amino group. The final step involves hydrolysis to yield the desired carboxylic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-5-(methylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzoic acids.
Aplicaciones Científicas De Investigación
3-Hydroxy-5-(methylamino)benzoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-5-(methylamino)benzoic acid involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
3-Hydroxybenzoic acid: Lacks the methylamino group, making it less versatile in certain chemical reactions.
4-Hydroxybenzoic acid: Differently positioned hydroxyl group, leading to distinct reactivity and applications.
3-Amino-4-hydroxybenzoic acid: Similar structure but with an amino group instead of a methylamino group, affecting its biological activity.
Uniqueness: 3-Hydroxy-5-(methylamino)benzoic acid is unique due to the presence of both hydroxyl and methylamino groups, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
89611-00-7 |
|---|---|
Fórmula molecular |
C8H9NO3 |
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
3-hydroxy-5-(methylamino)benzoic acid |
InChI |
InChI=1S/C8H9NO3/c1-9-6-2-5(8(11)12)3-7(10)4-6/h2-4,9-10H,1H3,(H,11,12) |
Clave InChI |
CUNFATZHBOZOTB-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC(=CC(=C1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


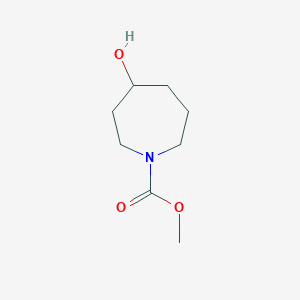
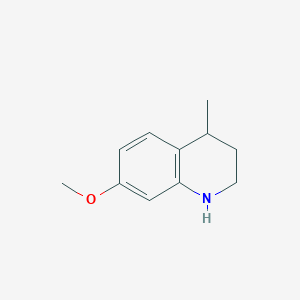
![2,3-Dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B11915611.png)

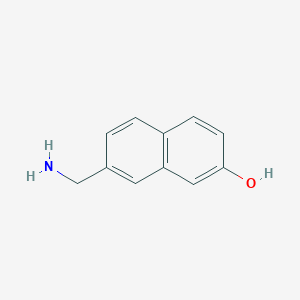
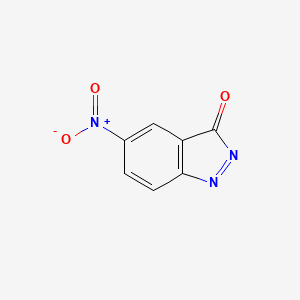

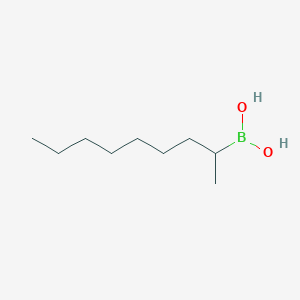

![1-Methyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915673.png)
![2H-Indeno[5,6-D]thiazole](/img/structure/B11915678.png)
![5-Chloro-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B11915682.png)
![1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine](/img/structure/B11915686.png)

